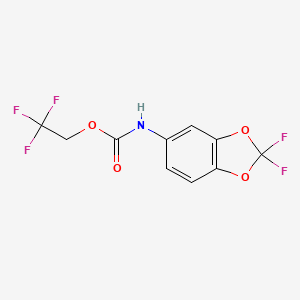

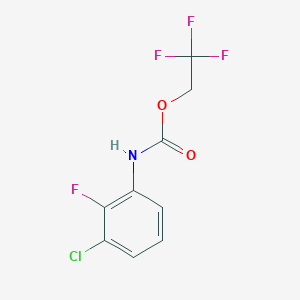

![molecular formula C10H18S B1519368 (1R,4R,5R)-4,7,7-Triméthyl-6-thiabicyclo[3.2.1]octane CAS No. 5718-75-2](/img/structure/B1519368.png)

(1R,4R,5R)-4,7,7-Triméthyl-6-thiabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: is a complex bicyclic compound featuring a sulfur atom within its structure

Synthetic Routes and Reaction Conditions:

Intramolecular Cycloaddition Reactions: One common synthetic route involves intramolecular [3+2] nitrone cycloaddition reactions. This method typically uses readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.

Industrial Production Methods: The industrial production of this compound may involve large-scale cycloaddition reactions, optimized for high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution Reactions: Nucleophilic substitution reactions are possible, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation Products: Sulfones or sulfoxides

Reduction Products: Thioethers or other reduced sulfur-containing compounds

Substitution Products: Various substituted thiabicycloalkanes

Applications De Recherche Scientifique

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to its sulfur atom.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom plays a crucial role in these interactions, often forming strong bonds with biological molecules.

Comparaison Avec Des Composés Similaires

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: can be compared with other thiabicycloalkanes and related compounds:

Bicyclo[3.2.1]octane: Similar structure but without the sulfur atom.

Bicyclo[3.3.0]octanes: Different ring sizes and configurations.

Other sulfur-containing bicyclic compounds: Variations in the position and number of sulfur atoms.

Uniqueness: The presence of the sulfur atom in the bicyclic structure of this compound provides unique chemical and physical properties, making it distinct from other similar compounds.

Conclusion

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new chemical and biological processes.

Propriétés

Numéro CAS |

5718-75-2 |

|---|---|

Formule moléculaire |

C10H18S |

Poids moléculaire |

170.32 g/mol |

Nom IUPAC |

4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |

InChI |

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |

Clé InChI |

FAXNZPOZWCWYBD-UHFFFAOYSA-N |

SMILES |

CC1CCC2CC1SC2(C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H]2C[C@H]1SC2(C)C |

SMILES canonique |

CC1CCC2CC1SC2(C)C |

Densité |

0.997-1.001 |

Description physique |

Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |

Pictogrammes |

Environmental Hazard |

Solubilité |

Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes isothiocineole a desirable catalyst for asymmetric epoxidation and aziridination reactions?

A1: Isothiocineole presents several advantages as a chiral catalyst:

- Accessibility: It is readily synthesized from inexpensive and readily available starting materials like limonene and elemental sulfur. [, ]

- Scalability: The synthesis of isothiocineole and its corresponding benzylsulfonium salt can be scaled to multi-gram quantities, making it suitable for practical applications. [, ]

- High Selectivity: Isothiocineole demonstrates excellent enantioselectivities and diastereoselectivities in both epoxidation of aldehydes and aziridination of imines, providing access to a wide range of chiral epoxides and aziridines. []

- Broad Substrate Scope: This catalyst exhibits effectiveness with various aromatic, aliphatic, and α,β-unsaturated aldehydes and imines, demonstrating its versatility in asymmetric synthesis. []

Q2: How does isothiocineole influence the stereochemical outcome of these reactions?

A: The high stereoselectivity observed with isothiocineole arises from its rigid bicyclic structure, which effectively differentiates the faces of the intermediate sulfur ylide. [] This leads to preferential attack from one side, resulting in high enantiomeric excesses in the final products. Further studies suggest that the degree of reversibility in betaine formation during the reaction mechanism significantly influences both diastereoselectivity and enantioselectivity. []

Q3: Beyond its use in epoxidation and aziridination, what future applications are envisioned for isothiocineole?

A: The exceptional selectivity and broad substrate scope of isothiocineole make it a promising candidate for exploring other asymmetric transformations. Researchers are continually investigating its potential in new reactions, aiming to expand its utility in synthesizing chiral building blocks for pharmaceuticals and other valuable compounds. Additionally, the application of isothiocineole in the total synthesis of complex natural products, as exemplified by its use in the synthesis of the anti-tuberculosis drug bedaquiline, highlights its potential for future applications in this area. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

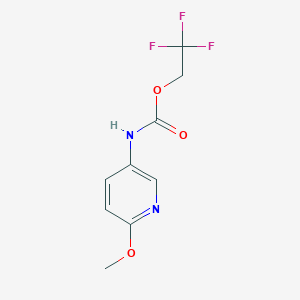

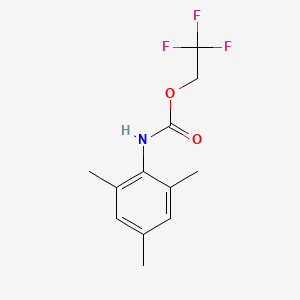

![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)

![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)